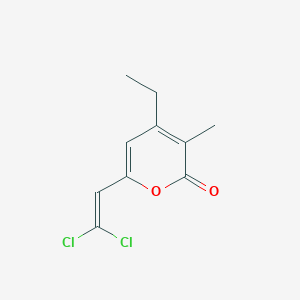

![molecular formula C14H15N3O3S B5577773 苯甲酸{2-[(4-甲基-1,3-噻唑-2-基)氨基]-2-氧代乙基}氨基甲酸酯](/img/structure/B5577773.png)

苯甲酸{2-[(4-甲基-1,3-噻唑-2-基)氨基]-2-氧代乙基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl carbamates and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The specific compound, benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate, shares structural similarities with compounds explored for potential antitumor, antifilarial, and antimicrobial activities due to the presence of the thiazole ring, a common motif in drug design (Küçükbay & Buğday, 2014).

Synthesis Analysis

The synthesis of benzyl carbamate derivatives typically involves the reaction of amino acids or their derivatives with isocyanates or chloroformates in the presence of suitable catalysts. For instance, a related compound was synthesized through reactions involving aminoacyl intermediates, showcasing the versatility of benzyl carbamates in constructing complex molecules (Küçükbay & Buğday, 2014).

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. These techniques allow for the determination of the configuration, conformation, and overall molecular architecture, essential for understanding the compound's chemical behavior and biological activity (Kant et al., 2017).

Chemical Reactions and Properties

Benzyl carbamates undergo various chemical reactions, including hydrolysis, aminolysis, and rearrangements, which are critical for their transformation into biologically active compounds. The reactivity of the carbamate group, coupled with the substituents on the thiazole ring, dictates the compound's chemical properties and its potential as a pharmacophore.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and the presence of functional groups. These properties are crucial for the compound's application in drug formulation and delivery (Kant et al., 2017).

科学研究应用

抗肿瘤和抗丝虫病活性

苯甲酸{2-[(4-甲基-1,3-噻唑-2-基)氨基]-2-氧代乙基}氨基甲酸酯相关化合物已因其抗肿瘤和抗丝虫病特性而受到研究。例如,4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯甲酯对白血病 L1210 细胞增殖表现出显著活性,并且在体内对 Acanthocheilonema viteae 的成虫表现出抗丝虫病活性 (Kumar et al., 1993)。这表明结构相关的化合物也可能表现出有效的生物活性。

合成方法

氨基甲酸酯的机械化学合成,包括 N-甲基-O-苄基氨基甲酸酯,已被描述为一种环保方法,突出了相关氨基甲酸酯化合物合成中可持续方法的潜力 (Lanzillotto et al., 2015)。此类方法可适用于苯甲酸{2-[(4-甲基-1,3-噻唑-2-基)氨基]-2-氧代乙基}氨基甲酸酯的生产或改性,以用于各种应用。

药物发现的基础模块

苯并[d]噻唑及其衍生物因其生物活性而被认为是药物发现中的重要基础模块 (Durcik et al., 2020)。羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的合成展示了噻唑化合物在设计新药中的多功能性,可能包括苯甲酸{2-[(4-甲基-1,3-噻唑-2-基)氨基]-2-氧代乙基}氨基甲酸酯衍生物。

抗菌活性

包含苯并噻唑和噻唑环的新型类似物显示出有希望的抗菌和抗真菌活性,表明苯甲酸{2-[(4-甲基-1,3-噻唑-2-基)氨基]-2-氧代乙基}氨基甲酸酯也可能具有类似的生物活性 (Palkar et al., 2017)。

缓蚀作用

苯并噻唑衍生物已被研究为酸性环境中碳钢的缓蚀剂,展示了相关化合物在材料科学中保护金属免受腐蚀的潜在应用 (Hu et al., 2016)。

未来方向

The future directions for research on “benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. This could involve the development of more efficient synthetic routes, detailed structure-activity relationship studies, and comprehensive biological testing .

属性

IUPAC Name |

benzyl N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-10-9-21-13(16-10)17-12(18)7-15-14(19)20-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXZCVALPBFDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)